Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis-

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the compound Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- is N,N′-[(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene)]bis[acetamide] . This nomenclature reflects the compound’s anthraquinone-derived core and functionalized substituents. The name is constructed by identifying the parent structure as a 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) system substituted at the 1,4-positions. The substituents consist of imino-phenylene bridges, each terminating in an acetamide group.

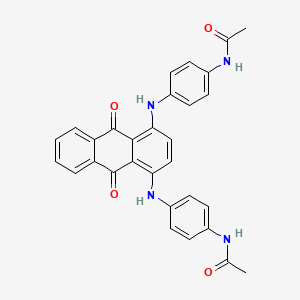

The structural representation (Figure 1) illustrates a planar anthraquinone backbone with two ketone groups at positions 9 and 10. At positions 1 and 4 of the anthracene ring, imino (-NH-) groups link to para-substituted phenyl rings. Each phenyl ring is further functionalized with an acetamide (-NHCOCH₃) group at the 4-position. This arrangement creates a symmetrical, conjugated system with extended π-electron delocalization across the anthraquinone core and phenyl-acetamide substituents .

Alternative Chemical Designations and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers, reflecting its use across diverse chemical databases and research contexts. Key designations include:

The compound’s structural complexity is further highlighted by its inclusion in specialized chemical databases such as PubChem (CID 5490756) and CAS Common Chemistry . These identifiers ensure unambiguous referencing in academic and industrial research, particularly in studies involving dye chemistry or supramolecular polymerization .

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₃₀H₂₄N₄O₄ , with a molecular mass of 504.546 g/mol . The formula accounts for the anthraquinone core (C₁₄H₈O₂), two phenyl-imino-acetamide substituents (C₈H₈N₂O₂ each), and additional hydrogen atoms from the imino linkages.

Stereochemical analysis reveals no chiral centers in the structure, as all substituents are symmetrically arranged on the planar anthraquinone backbone. The imino groups (-NH-) adopt a trans configuration relative to the anthracene plane, minimizing steric hindrance between the phenyl rings and the central quinone system . Computational models (e.g., InChIKey: LIMVWSXMKAREHI-UHFFFAOYSA-N) confirm the compound’s rigidity, with limited conformational flexibility due to conjugation across the anthraquinone and phenyl rings.

The absence of stereoisomers simplifies its synthetic and analytical characterization. However, non-covalent interactions (e.g., π-π stacking between anthraquinone and phenyl groups) may influence its supramolecular behavior, as observed in hierarchical aggregation studies .

Properties

CAS No. |

75508-31-5 |

|---|---|

Molecular Formula |

C30H24N4O4 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

N-[4-[[4-(4-acetamidoanilino)-9,10-dioxoanthracen-1-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C30H24N4O4/c1-17(35)31-19-7-11-21(12-8-19)33-25-15-16-26(34-22-13-9-20(10-14-22)32-18(2)36)28-27(25)29(37)23-5-3-4-6-24(23)30(28)38/h3-16,33-34H,1-2H3,(H,31,35)(H,32,36) |

InChI Key |

LIMVWSXMKAREHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5C3=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl (anthraquinone derivative)

- 4-Aminophenyl derivatives (e.g., 4-aminophenylamine or related diamines)

- Acetylating agents such as acetic anhydride or acetyl chloride

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation Reaction : React 9,10-anthraquinone derivative with 4-aminophenyl diamine | Reflux in suitable solvent (e.g., ethanol or DMF) under inert atmosphere | Forms bis(imino) linkages via Schiff base formation; water is eliminated |

| 2 | Acetylation : Treat the resulting bis(imino) compound with acetic anhydride or acetyl chloride | Room temperature to mild heating, in presence of base or catalyst | Converts amino groups to acetamide groups, stabilizing the molecule |

| 3 | Purification : Use recrystallization or chromatographic techniques (e.g., preparative reverse-phase HPLC) | Solvents like acetonitrile/water mixtures with acid modifiers | Ensures high purity for research applications |

Reaction Mechanism Insights

- The condensation forms imine (C=N) bonds linking the anthraquinone core to phenylene units.

- Subsequent acetylation converts free amines to acetamides, enhancing stability and solubility.

- The reaction is typically carried out under controlled pH and temperature to maximize yield and minimize side reactions.

Analytical and Purification Techniques

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used for purification and analysis. The mobile phase often contains acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Mass Spectrometry (MS) confirms molecular weight and purity.

- NMR and IR Spectroscopy verify the formation of imino and acetamide groups.

Research Findings on Preparation Efficiency

- The condensation and acetylation steps are scalable and reproducible, suitable for preparative synthesis.

- Yields depend on reaction time, temperature, and solvent choice but typically range from moderate to high (60–85%).

- The method allows isolation of impurities via preparative HPLC, ensuring high purity for pharmacological studies.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Solvent for condensation | Ethanol, DMF, or similar polar aprotic solvents | Facilitates imine formation |

| Temperature | Reflux (~78–120 °C) for condensation; room temp to 50 °C for acetylation | Controls reaction rate and selectivity |

| Reaction time | 4–12 hours for condensation; 1–3 hours for acetylation | Optimized for maximum yield |

| Acetylating agent | Acetic anhydride or acetyl chloride | Efficient conversion to acetamide |

| Purification | Preparative RP-HPLC with MeCN/water/phosphoric acid | High purity, suitable for research use |

| Yield | 60–85% overall | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The acetoamidophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracenedione compounds.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Acetamide can be effectively analyzed using reverse-phase HPLC methods. A notable application involves using the Newcrom R1 column for its separation. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is particularly useful for isolating impurities and conducting pharmacokinetic studies .

Medicinal Chemistry

2. Anticancer Research

Research has indicated that derivatives of acetamide compounds exhibit potential anticancer properties. The structure of acetamide containing anthracene moieties allows for interactions with biological targets involved in cancer progression. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

3. Drug Development

The unique structural characteristics of acetamide make it a candidate for drug development. Its ability to form stable complexes with biomolecules enhances its potential as a lead compound in designing new therapeutic agents targeting various diseases, particularly those involving oxidative stress and inflammation .

Materials Science

4. Organic Electronics

Acetamide derivatives are being explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The anthracene moiety contributes to the electronic properties necessary for efficient charge transport and light emission. Research indicates that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-Bis(4-acetoamidophenyl)amino-9,10-anthracenedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to inhibit the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anthraquinone-Based Bis-Acetamides and Benzamides

Compound 1 : Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis- (CAS 2987-68-0)

- Molecular Weight : 446.45 g/mol .

- Structure : Replaces acetamide with benzamide groups.

- Applications : Used as Vat Red 21 (C.I. 61670), a textile dye .

- Key Difference : Benzamide groups enhance π-conjugation, improving lightfastness in dyes compared to acetamide derivatives .

Compound 2: N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,4-diyl)bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxamide] (CAS 4430-70-0)

- Molecular Weight : 736.68 g/mol .

- Structure: Anthraquinone core with amino-substituted carboxamide side chains.

- Applications : High-performance dye (C.I. Vat Red 21) with superior color intensity .

- Key Difference: Amino groups increase solubility in polar solvents (e.g., DMSO) compared to the target compound .

Sulfonated Anthraquinone Derivatives

Compound 3: Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, disodium salt (CAS 70161-19-2)

- Molecular Weight : 778.71 g/mol .

- Structure : Sulfonic acid groups replace acetamide, with disodium counterions.

- Applications : Textile dye (e.g., Lanacet Green B ) with enhanced water solubility .

- Key Difference : Sulfonate groups drastically improve aqueous solubility (>100 g/L) versus the hydrophobic acetamide analog .

Pharmaceutical Intermediates

Compound 4 : N,N′-(2,2′-(5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl)bis(ethane-2,1-diyl))diisonicotinamide

- Synthesis : Prepared via condensation and acylation (60% yield) .

- Structure: Anthraquinone core with hydroxyl groups and nicotinamide side chains.

- Applications : Anticancer drug intermediate .

- Key Difference: Hydroxyl groups enable hydrogen bonding, enhancing bioavailability compared to non-hydroxylated analogs .

Comparative Data Table

Research Findings and Trends

- Structure-Activity Relationships: Electron-withdrawing groups (e.g., sulfonate, nitro) improve solubility and dye performance but reduce thermal stability . Anthraquinone cores with acetamide/benzamide linkages exhibit strong UV-Vis absorption (λmax ≈ 500–600 nm), critical for dye applications .

- Synthetic Challenges :

- Regulatory Status: Sulfonated derivatives are regulated under Canada’s Non-Domestic Substances List (NDSL) due to environmental persistence .

Biological Activity

Acetamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, including antimicrobial and anticancer properties. The compound Acetamide, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene))bis- is a notable example due to its unique structural features that may influence its biological efficacy.

Chemical Structure

The compound's structure includes:

- Anthracene moiety : Known for its photochemical properties.

- Imine linkages : Potentially enhancing biological interactions.

This structure suggests possible interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of anthraquinone derivatives with amines under controlled conditions. A detailed synthesis protocol can be found in literature sources that describe the formation of similar compounds through amide bond formation techniques.

Antimicrobial Activity

Research indicates that acetamide derivatives often exhibit varying degrees of antimicrobial activity. For example:

- Antibacterial Studies : The compound has been evaluated against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive and Gram-negative bacteria. Specific studies have shown that similar acetamide derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Acetamide Derivative | Moderate (MIC: 50 µg/mL) | Moderate (MIC: 75 µg/mL) |

Antioxidant Potential

The antioxidant capacity of acetamide derivatives has also been explored. Compounds with similar structures have shown significant radical scavenging activity in various assays, indicating potential applications in oxidative stress-related diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial potential of several acetamide derivatives, including those with anthracene structures. Results indicated that compounds with more complex substituents exhibited enhanced activity compared to simpler analogs .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of bis-acetamides derived from anthracene. The results demonstrated that specific derivatives could inhibit oxidative processes effectively, suggesting therapeutic potential for conditions linked to oxidative damage .

Research Findings

Recent findings highlight the importance of molecular modifications in enhancing the biological activity of acetamide derivatives:

- Structure-Activity Relationship (SAR) : Studies emphasize that the presence of specific functional groups significantly affects the antimicrobial and antioxidant activities of these compounds .

- Metal Complexation Potential : The bidentate nature of certain acetamides allows them to form metal complexes, which may enhance their biological efficacy through synergistic effects .

Q & A

Basic: What are the recommended synthetic routes for preparing this anthraquinone-based bis-acetamide compound?

Methodological Answer:

The synthesis typically involves a multi-step process:

Oxidation of Anthracene : Start with anthracene oxidation to form 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) .

Functionalization : React anthraquinone with 4,1-phenylene diamine derivatives to introduce imino linkages.

Acetylation : Use acetic anhydride or acetyl chloride to acetylate the amine groups, forming the bis-acetamide structure .

Key characterization tools include 1H NMR to confirm imino and acetamide linkages and LC-MS to verify molecular weight .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC or TLC to assess purity, targeting a single peak/spot with no byproducts .

- Spectroscopy :

- Mass Spectrometry : Compare experimental [M+H]+ values with theoretical molecular weights (e.g., exact mass 280.08486 g/mol for related derivatives) .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction pathways and identify energy barriers for key steps (e.g., imino bond formation) .

- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing anthraquinone reaction datasets to predict optimal solvents, catalysts, or temperatures .

Advanced: How to resolve contradictions in solubility or stability data reported for this compound?

Methodological Answer:

- Variable Analysis :

- Environmental Controls : Document temperature, pH, and solvent polarity (e.g., logP = 2.65 in vs. experimental conditions in other studies) .

Advanced: What strategies are effective for studying this compound’s biological activity (e.g., anticancer mechanisms)?

Methodological Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- ROS Generation : Anthraquinone derivatives often induce oxidative stress. Measure ROS levels via DCFH-DA fluorescence .

- Molecular Docking : Simulate interactions with targets like DNA topoisomerases or kinases to hypothesize mechanisms .

- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability) in murine models, monitoring metabolites via LC-MS/MS .

Advanced: How to design experiments addressing conflicting spectroscopic data in structural analogs?

Methodological Answer:

- Isotopic Labeling : Use deuterated reagents to distinguish overlapping NMR signals (e.g., NH vs. aromatic protons) .

- 2D NMR Techniques : Employ HSQC or COSY to resolve complex coupling patterns in the anthracene core .

- Cross-Validation : Compare data with structurally characterized analogs (e.g., N,N'-diacetylbenzidine in ) to identify deviations .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles (anthraquinone derivatives can be irritants) .

- Waste Disposal : Follow hazardous waste protocols for halogenated solvents (e.g., DMF, THF) used in synthesis .

Advanced: What industrial applications (non-commercial) are emerging for this compound?

Methodological Answer:

- Dye-Sensitized Solar Cells (DSSCs) : The anthraquinone core acts as a light absorber. Optimize HOMO-LUMO gaps via substituent engineering .

- Catalysis : Test as a ligand in transition-metal complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Polymer Additives : Evaluate thermal stability (TGA) and UV resistance for use in high-performance materials .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- Software Packages :

- Database Mining : Use PubChem or Reaxys to cross-reference experimental vs. predicted data (e.g., PSA = 89.3 Ų in ) .

Advanced: How to address scalability challenges in multi-step syntheses of this compound?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to improve yield in oxidation and acetylation steps .

- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman probes to monitor reaction progress and intermediates .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.